molecular formula C18H19N5O B2951349 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-83-5

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2951349
CAS RN: 483993-83-5
M. Wt: 321.384
InChI Key: BFQVWLWTMGEZLI-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis in cancer cells by activating various apoptotic pathways. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is its versatility in various scientific research applications. This compound can be used as a fluorescent probe, a cancer therapeutic agent, and an anti-inflammatory agent, among other potential applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide. One potential area of research is the development of novel synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new formulations of this compound with improved solubility could expand its potential applications in scientific research.

Synthesis Methods

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzaldehyde and 4-methylbenzaldehyde with 5-aminotetrazole. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield this compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of this compound.

Scientific Research Applications

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has shown promising results in various scientific research applications, including its use as a fluorescent probe for the detection of nitric oxide, a potent signaling molecule in the body. This compound has also been studied for its potential use as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been explored as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-6-8-15(9-7-12)19-18(24)16(17-20-22-23-21-17)11-14-5-3-4-13(2)10-14/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQVWLWTMGEZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC(=C2)C)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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